Homovanillic acid

概要

説明

準備方法

化学反応の分析

反応の種類: ホモバニル酸は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 置換反応には、臭素や塩素などのハロゲン化剤が関与します。

主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。例えば、ホモバニル酸の酸化はキノン類の生成につながる可能性がありますが、還元はアルコール誘導体の生成につながる可能性があります。

科学的研究の応用

Clinical Diagnostics

Neuroblastoma Diagnosis

HVA is commonly used as a biomarker for neuroblastoma, a pediatric cancer arising from neural crest cells. A study utilizing liquid chromatography-tandem mass spectrometry (LC–MS/MS) reported the simultaneous quantification of HVA and vanillylmandelic acid (VMA) in urine samples from 357 patients. The method demonstrated high accuracy and reliability for diagnosing and monitoring neuroblastoma, with limits of detection for HVA set at 0.5 mg/L .

Table 1: Urinary HVA Levels in Neuroblastoma Patients

| Patient Group | Mean HVA Level (mg/L) | Detection Method |

|---|---|---|

| Neuroblastoma Patients | 10.5 ± 2.3 | LC–MS/MS |

| Healthy Controls | 1.2 ± 0.5 | LC–MS/MS |

Cerebrospinal Fluid Analysis

HVA levels in cerebrospinal fluid (CSF) have been studied in the context of Parkinson's disease. In the DATATOP study, baseline CSF HVA concentrations were measured to evaluate disease progression and treatment efficacy with selegiline, a monoamine oxidase inhibitor. The study found that while HVA levels did not correlate with disease severity, they provided insights into the pharmacodynamics of selegiline treatment .

Research in Neurobiology

Dopamine Metabolism Studies

HVA serves as an important marker for dopamine turnover in the brain. Research has shown that HVA concentrations can reflect local dopamine metabolism, particularly in regions such as the caudate nucleus . This has implications for understanding various neurological disorders characterized by dopaminergic dysfunction.

Table 2: Correlation of HVA Levels with Dopamine Turnover

| Brain Region | HVA Concentration (ng/mL) | Dopamine Turnover Rate |

|---|---|---|

| Caudate Nucleus | 34.7 ± 17.0 | High |

| Frontal Cortex | 12.3 ± 5.6 | Moderate |

Psychiatric Research

Biomarkers for Psychiatric Disorders

Recent studies have explored the role of HVA as a biomarker for conditions such as dementia with Lewy bodies and Alzheimer's disease. A significant correlation was observed between lower levels of HVA and cognitive decline in autopsy-confirmed cases . This suggests that HVA may be useful in early diagnosis and monitoring of neurodegenerative diseases.

Electrochemical Detection Methods

Voltammetric Techniques

Innovative methods for detecting HVA include electrochemical techniques using unmodified disposable electrodes. A recent study demonstrated that differential pulse voltammetry could accurately quantify HVA concentrations from plasma samples, achieving a detection limit of M . This method offers advantages over traditional techniques by reducing analysis time and reagent consumption.

Table 3: Performance Characteristics of Electrochemical Methods for HVA Detection

| Method Type | Detection Limit (M) | Precision (%) |

|---|---|---|

| Differential Pulse Voltammetry | ≤4.05 | |

| Liquid Chromatography-Tandem Mass Spectrometry | mg/L | ≤2 |

作用機序

ホモバニル酸は、ドーパミン代謝産物としての役割を通じてその効果を発揮します。 ホモバニル酸は、モノアミンオキシダーゼとカテコール-O-メチルトランスフェラーゼの作用によってドーパミンから生成されます 。このプロセスには、ドーパミン酸化脱アミノ化に続いてメチル化が行われます。 ホモバニル酸はその後尿中に排泄され、そのレベルを測定することでドーパミン代謝とその関連疾患を評価できます 。

類似化合物:

バニリルマンデル酸: 主にエピネフリンとノルエピネフリンから生成されるもう1つの主要なカテコールアミン代謝産物.

ホモバニリルアルコール: 類似の構造的特徴を持つ関連化合物.

独自性: ホモバニル酸は、ドーパミン代謝との特異的な関連においてユニークであり、一方バニリルマンデル酸はエピネフリンとノルエピネフリンの代謝と関連しています 。この違いにより、ホモバニル酸はドーパミン関連の神経疾患に焦点を当てた研究において特に価値のあるものとなっています。

類似化合物との比較

Vanillylmandelic acid: Another major catecholamine metabolite, primarily derived from epinephrine and norepinephrine.

Homovanillyl alcohol: A related compound with similar structural features.

Uniqueness: Homovanillic acid is unique in its specific association with dopamine metabolism, whereas vanillylmandelic acid is associated with epinephrine and norepinephrine metabolism . This distinction makes this compound particularly valuable in studies focused on dopamine-related neurological conditions.

生物活性

Homovanillic acid (HVA) is a significant metabolite of dopamine, primarily excreted by the kidneys, and serves as an important biomarker for dopaminergic activity in the brain. This article explores the biological activity of HVA, focusing on its physiological roles, implications in various neurological conditions, and recent research findings.

1. Overview of this compound

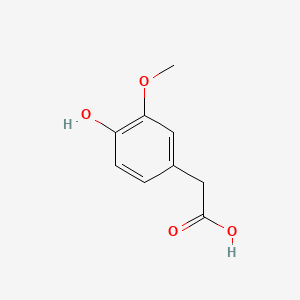

- Chemical Structure : HVA is a phenolic compound, chemically known as 4-hydroxy-3-methoxyphenylacetic acid.

- Source : It is primarily derived from the metabolism of dopamine through the action of monoamine oxidase and catechol-O-methyltransferase.

2. Biological Functions and Mechanisms

HVA plays several roles in the body, particularly concerning neurological health:

- Dopaminergic Activity Indicator : HVA levels in cerebrospinal fluid (CSF) and plasma are used to assess dopaminergic activity, making it a useful biomarker in clinical studies.

- Neuroprotective Effects : Recent studies have indicated that HVA may exert neuroprotective effects by inhibiting synaptic autophagic death, thus preserving neuronal integrity in conditions like depression .

3.1. Neurological Disorders

HVA levels have been associated with various neurological conditions:

- Parkinson's Disease : In a study involving patients with early Parkinson's disease, baseline CSF HVA concentrations did not correlate with disease severity but showed significant changes post-treatment with selegiline, indicating its potential role in monitoring disease progression .

- Alcoholism : Research has shown that abstinent alcoholics exhibit significantly lower plasma HVA levels compared to healthy controls, suggesting alterations in dopaminergic metabolism associated with alcohol dependence .

3.2. Depression and Gut-Brain Axis

Recent findings highlight the connection between gut microbiota and HVA production:

- A study demonstrated that specific gut bacteria can enhance HVA production, which may alleviate depressive symptoms through mechanisms involving synaptic health . This suggests a novel therapeutic avenue targeting the gut-brain axis.

4. Research Findings and Case Studies

5. Conclusion

This compound serves as a crucial biomarker for dopaminergic activity and has significant implications for understanding various neurological disorders. Ongoing research continues to uncover its multifaceted roles, particularly in relation to gut health and neuroprotection. Future studies are needed to explore the therapeutic potential of modulating HVA levels in clinical settings.

特性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059791 | |

| Record name | Homovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Homovanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000823 [mmHg] | |

| Record name | Homovanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-08-1 | |

| Record name | Homovanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homovanillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X77S6GMS36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 140 °C | |

| Record name | Homovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Homovanillic acid in the context of dopamine research?

A1: this compound is a major metabolite of dopamine, serving as a valuable marker for assessing dopamine turnover in the brain and body. [, ] By measuring this compound levels, researchers can gain insights into dopaminergic activity, which is crucial for understanding conditions like Parkinson's disease and schizophrenia. [, ]

Q2: How do researchers study the effects of drugs on dopamine metabolism using this compound?

A2: Researchers utilize techniques like microdialysis to measure extracellular levels of this compound in specific brain regions, such as the striatum, in response to drug administration. [, ] This allows them to assess how different drugs impact dopamine release and metabolism. For example, drugs like levodopa, which is converted to dopamine in the brain, have been shown to significantly elevate this compound levels in the striatum, reflecting increased dopamine turnover. []

Q3: How does stress affect dopamine release and how is this reflected in this compound levels?

A3: Studies using microdialysis have revealed that stress induces a global activation of dopaminergic systems. [] This activation is reflected in increased extracellular dopamine levels, accompanied by generally increased this compound levels, though these responses can be variable. []

Q4: Can this compound levels in cerebrospinal fluid (CSF) provide insights into dopamine metabolism in specific brain regions?

A4: Yes, research suggests that this compound levels in CSF can reflect levels in specific brain regions. For example, studies in dogs have shown that the ratio of this compound concentration in the caudate nucleus to its concentration in ventricular CSF remained consistent both in control animals and those treated with chlorpromazine. [] This suggests that CSF this compound levels can serve as an indicator of this compound levels in the caudate nucleus.

Q5: Are there variations in this compound levels across different age groups?

A5: Studies have shown a significant decline in striatal dopamine levels and an increase in the this compound/dopamine molar ratio with increasing age. [] This suggests alterations in dopamine metabolism with age.

Q6: What are the common analytical techniques used for measuring this compound levels in biological samples?

A6: Several analytical methods are available for this compound quantification. These include:* High-performance liquid chromatography (HPLC) with electrochemical detection: This method is widely used due to its sensitivity and selectivity in measuring this compound in various biological matrices. [, , , ] * Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity, allowing for simultaneous measurement of this compound and other related metabolites. [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, enabling rapid and robust determination of this compound in clinical settings. []* Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and reliable alternative for quantifying this compound in urine samples. []

Q7: How are this compound measurements used in clinical practice?

A7: this compound, alongside vanillylmandelic acid, is utilized as a clinical biomarker for diagnosing neuroblastoma, a childhood cancer. [, ] Elevated levels of these metabolites in urine can indicate the presence of the tumor.

Q8: What are the limitations of using this compound as a biomarker?

A8: While a useful marker, certain factors can influence this compound levels, including diet, medications, and stress. [, , ] Therefore, interpreting this compound measurements requires careful consideration of these factors. For example, administration of ibuprofen has been shown to interfere with the accurate measurement of this compound in urine samples using capillary gas chromatography with flame ionization detection. [] This highlights the importance of considering potential interferences when interpreting this compound measurements.

Q9: Can genetic factors influence this compound levels?

A9: Yes, studies have shown that genetic polymorphisms can impact this compound levels. For instance, the MTHFR C677T polymorphism has been linked to lower plasma this compound levels in alcohol-dependent patients. []

Q10: Are there any applications of this compound outside of dopamine research?

A10: Yes, research has identified this compound as a potential electron donor for prostaglandin H synthase (PGH-synthase), an enzyme involved in prostaglandin synthesis. [] This finding suggests a broader role for this compound in cellular processes beyond dopamine metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。